3-(4-Boc-1-piperazinyl)benzoic Acid
Overview
Description
3-(4-Boc-1-piperazinyl)benzoic Acid is an organic compound with the molecular formula C16H22N2O4. It is a derivative of benzoic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Boc-1-piperazinyl)benzoic Acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected piperazine.
Coupling with Benzoic Acid: The protected piperazine is then coupled with 3-bromobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Boc-1-piperazinyl)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Coupling: DCC and DMAP are frequently used as coupling reagents for forming amide bonds.
Major Products
Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.
Amide and Ester Derivatives: Coupling with various nucleophiles results in the formation of amides and esters.
Scientific Research Applications
3-(4-Boc-1-piperazinyl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Boc-1-piperazinyl)benzoic Acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of piperazine.
3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)methylbenzoic acid: Features a methyl group linking the piperazine and benzoic acid.
Uniqueness
3-(4-Boc-1-piperazinyl)benzoic Acid is unique due to its specific combination of a benzoic acid moiety with a tert-butoxycarbonyl-protected piperazine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQKZVZRDLXPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660868 | |
Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193818-13-2 | |
Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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